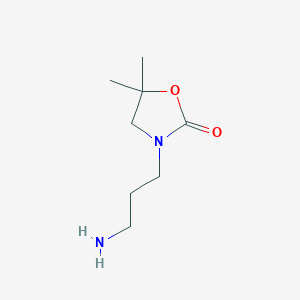
N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide: is a chemical compound that belongs to the class of benzotriazinones. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a propanamide chain linked to the benzotriazinone core. Benzotriazinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of neurotransmitters.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of ache and buche . This inhibition could potentially lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby enhancing nerve impulse transmission.
Biochemical Pathways
Based on its potential inhibitory activity against ache and buche , it can be inferred that it may affect cholinergic neurotransmission. This could potentially influence various physiological processes, including muscle function, memory, and cognition.
Result of Action
Similar compounds have been shown to inhibit cell proliferation, particularly in cancer cell lines . This suggests that N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide may have potential therapeutic applications in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can have various effects on cells. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by diazotizing an appropriately substituted N-alkylanthranilamide. This involves the reaction of an anthranilamide derivative with nitrous acid to form the diazonium salt, which then undergoes cyclization to yield the benzotriazinone.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzotriazinone with a cycloheptyl halide under basic conditions.
Formation of the Propanamide Chain: The propanamide chain can be introduced through an acylation reaction. This involves the reaction of the benzotriazinone derivative with a propanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of cycloheptanone derivatives.
Reduction: Reduction reactions can occur at the benzotriazinone core, leading to the formation of dihydrobenzotriazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Dihydrobenzotriazinone derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-cyclooctyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Uniqueness
N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is unique due to the presence of the cycloheptyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The size and flexibility of the cycloheptyl group may influence the compound’s binding interactions and overall stability.
Properties
IUPAC Name |
N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(18-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)19-20-21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYWDJMEDMOYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2497039.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)


![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)


![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
